N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

描述

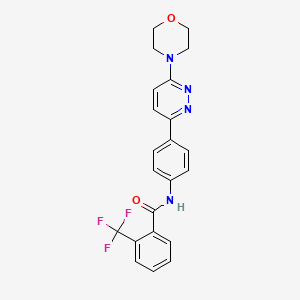

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholine group at the 6-position and a benzamide moiety bearing a trifluoromethyl group at the 2-position. The compound’s structure integrates two pharmacologically relevant motifs:

- Pyridazine-morpholine scaffold: The pyridazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is functionalized with a morpholine group, which enhances solubility and modulates pharmacokinetic properties .

- Trifluoromethyl benzamide: The benzamide substituent includes a trifluoromethyl group, a common bioisostere known to improve metabolic stability and binding affinity through hydrophobic interactions .

属性

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c23-22(24,25)18-4-2-1-3-17(18)21(30)26-16-7-5-15(6-8-16)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBMJWOICAZEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 922668-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a morpholinopyridazine moiety linked to a trifluoromethyl benzamide structure. This unique arrangement contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of 428.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H19F3N4O2 |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 922668-03-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of the Morpholinopyridazine Intermediate : This can be achieved through the reaction of 3-chloropyridazine with morpholine under basic conditions.

- Coupling Reaction : The intermediate is then coupled with a phenyl ring using a coupling reaction, such as Suzuki-Miyaura coupling, in the presence of palladium catalysts.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity through multiple mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors that play critical roles in tumor growth and metastasis.

A study reported that this compound could inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity is believed to stem from its ability to modulate key signaling pathways involved in cellular proliferation and survival. Specifically:

- Targeting Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases that are crucial for T-cell activation and proliferation .

- Inducing Apoptosis : It has been observed to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer models.

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were associated with the modulation of cell cycle regulators and pro-apoptotic factors.

- Comparative Studies : Comparative analyses with other known anticancer agents highlighted its unique mechanism of action, providing insights into its potential advantages over existing therapies .

相似化合物的比较

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Differentiators of N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Synthetic Feasibility: Unlike the fluorinated chromenone derivative (28% yield, ), the absence of cryogenic or high-temperature requirements in analogous benzamide syntheses (e.g., ) suggests this compound could be synthesized efficiently under mild conditions.

Solubility and Bioavailability : The morpholine group likely enhances aqueous solubility compared to purely aromatic analogs like N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide . This contrasts with highly lipophilic herbicides (e.g., diflufenican, ), which prioritize membrane permeability over solubility.

Target Selectivity : The pyridazine-morpholine scaffold may offer unique binding interactions compared to pyridine- or pyrimidine-based cores. For instance, pyrazolo-pyrimidine derivatives () target kinases, whereas trifluoromethyl benzamides () often inhibit metabolic enzymes.

Pharmacological and Industrial Relevance

- Binding Affinity: The trifluoromethyl group’s hydrophobic enclosure effect (a key scoring parameter in Glide XP, ) may enhance target binding compared to non-fluorinated analogs.

- Scalability : The industrial method described for fluorinated benzamides ()—avoiding cryogenic steps—could be adapted for large-scale production of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。